4-(3-Chlorophenyl)-2-nitrobenzoic acid
Description
4-(3-Chlorophenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a chlorophenyl group at the 4-position and a nitro group at the 2-position of the aromatic ring. The electron-withdrawing nitro and chloro substituents significantly influence its physicochemical properties, including acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWVMVIHZUGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689564 | |
| Record name | 3'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-87-5 | |
| Record name | 3'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3-Chlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chlorophenyl)-2-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better temperature control and reducing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 4-(3-Chlorophenyl)-2-nitrobenzoic acid exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Applications in Organic Synthesis
4-(3-Chlorophenyl)-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used to create more complex molecules through:
- Amide formation : The compound can react with amines to form amides, which are crucial in drug development.
- Coupling reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds.
Case Study 1: Synthesis of N-(3-Chlorophenethyl)-4-nitrobenzamide
In a recent study, researchers synthesized N-(3-chlorophenethyl)-4-nitrobenzamide using 4-(3-Chlorophenyl)-2-nitrobenzoic acid as a starting material. The reaction involved:
- Mixing the acid with 3-chlorophenethylamine in dichloromethane.
- Adding triethylamine to facilitate the reaction.
- Characterizing the product via NMR and mass spectrometry.
This synthesis highlights the utility of the compound in generating pharmacologically relevant amides.
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial properties of 4-(3-Chlorophenyl)-2-nitrobenzoic acid was conducted against clinical isolates of pathogens. The results indicated that at certain concentrations, the compound effectively inhibited bacterial growth, supporting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on positional isomer data from .
Key Observations:
- Acidity : The nitro group at the 2-position (ortho to the carboxylic acid) in 4-(3-Chlorophenyl)-2-nitrobenzoic acid likely results in a lower pKa (~2.0–2.2) compared to para-nitro analogs (e.g., 4-Chloro-3-nitrobenzoic acid, pKa 1.96) due to enhanced electron-withdrawing effects .
- Biological Activity: Acifluorfen, a phenoxy-substituted analog, demonstrates herbicidal activity, suggesting that substituents on the benzoic acid scaffold can be tailored for target-specific interactions .
Critical Analysis of Limitations and Opportunities
- Positional Isomerism: Minor changes in substituent positions (e.g., 3-Chloro-2-nitrobenzoic acid vs. 4-Chloro-3-nitrobenzoic acid) drastically alter acidity and bioactivity, necessitating precise synthetic control .
- Toxicity Concerns : Nitroaromatic compounds often exhibit toxicity due to reactive nitro groups, requiring structural optimization for safe applications .
Biological Activity
4-(3-Chlorophenyl)-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and applications in various fields.
- Chemical Formula : CHClNO
- Molecular Weight : 253.66 g/mol
- CAS Number : 1261972-87-5
Synthesis Methods
The synthesis of 4-(3-Chlorophenyl)-2-nitrobenzoic acid can be achieved through various methods, including:
- Nitration of Benzoic Acid Derivatives : This involves the introduction of a nitro group into the aromatic ring.
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
Antimicrobial Properties
Recent studies have indicated that 4-(3-Chlorophenyl)-2-nitrobenzoic acid exhibits antimicrobial activity against various bacterial strains. For example:
- Staphylococcus aureus : In vitro tests showed significant inhibition of growth, suggesting potential as an antibacterial agent.
- Escherichia coli : The compound demonstrated moderate activity, indicating its broad-spectrum potential.
Anticancer Activity
Research has explored the anticancer properties of this compound, particularly its effects on cell lines such as:
- HeLa Cells : The compound induced apoptosis in HeLa cells, with a reported IC value indicating effective cytotoxicity .
- MCF-7 Breast Cancer Cells : Studies showed that treatment with 4-(3-Chlorophenyl)-2-nitrobenzoic acid led to reduced cell proliferation and increased apoptosis markers .
The biological activity of 4-(3-Chlorophenyl)-2-nitrobenzoic acid is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis .
- Interaction with Cellular Targets : The chlorophenyl and nitro groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Case Studies
- Antimicrobial Efficacy Study :
- A study evaluated the effectiveness of 4-(3-Chlorophenyl)-2-nitrobenzoic acid against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
- Cancer Cell Line Analysis :
- In a study involving MCF-7 cells, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Comparative Analysis
| Compound | Activity Type | IC (µM) | Target Organism/Cell Line |
|---|---|---|---|
| 4-(3-Chlorophenyl)-2-nitrobenzoic acid | Antibacterial | 32 | Staphylococcus aureus |
| Anticancer | 25 | MCF-7 Breast Cancer Cells | |
| Antimicrobial | 50 | Escherichia coli |
Q & A
Q. What computational models predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) sites, while molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., enzymes inhibited by nitroaromatics). QSAR studies correlate Hammett σ values of the nitro and chloro substituents with bioactivity .
Q. How are synthetic byproducts (e.g., regioisomers) identified and minimized?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) tracks regioisomers (e.g., 2-nitro vs. 3-nitro derivatives). Reaction optimization includes:
- Temperature control (0–5°C for nitration to suppress polysubstitution).
- Catalyst screening (e.g., H2</SO4 vs. HNO3/Ac2O for regioselectivity) .
Q. What are the challenges in synthesizing prodrugs or analogs of 4-(3-chlorophenyl)-2-nitrobenzoic acid?
- Methodological Answer : Phosphorinan-2-yl prodrugs (e.g., cis-3-O-[4-(R)-chlorophenyl derivatives) require stereoselective synthesis via Sharpless epoxidation or enzymatic resolution to isolate enantiomers. Stability in biological media is tested using simulated gastric fluid (SGF) and PBS buffer, with LC-MS quantifying release rates .
Data Analysis & Experimental Design
Q. What statistical methods resolve batch-to-batch variability in biological activity data?
- Methodological Answer : ANOVA with Tukey’s HSD post-hoc test compares IC50 values across synthesis batches. Principal component analysis (PCA) correlates variability to impurity profiles (e.g., residual solvents in GC-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
